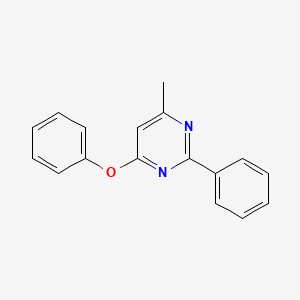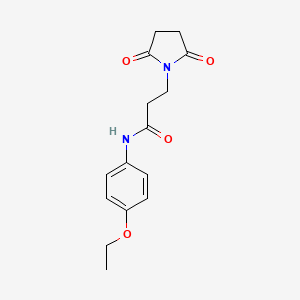![molecular formula C16H19N3O4 B5693995 1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)
1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine, commonly known as MNFP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The chemical structure of MNFP consists of a piperazine ring attached to a furan ring and a methoxyphenyl group, which makes it a potential candidate for drug development.
作用機序
The exact mechanism of action of MNFP is not fully understood. However, it is believed to exert its biological activity by modulating various signaling pathways involved in inflammation, tumor growth, and microbial infection. MNFP has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. MNFP has also been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
MNFP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. MNFP has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Additionally, MNFP has been shown to inhibit the growth of bacterial and fungal pathogens by disrupting their cell membrane integrity.
実験室実験の利点と制限
MNFP has several advantages as a potential drug candidate. It exhibits potent biological activity against a wide range of targets, making it a potential candidate for the treatment of various diseases. MNFP is also relatively easy to synthesize, making it a cost-effective option for drug development. However, MNFP has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, MNFP may exhibit off-target effects, which could limit its use as a therapeutic agent.
将来の方向性
There are several future directions for research on MNFP. One potential area of research is the development of MNFP-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of MNFP-based drugs for the treatment of cancer. MNFP has been shown to exhibit potent antitumor activity, and further research could lead to the development of more effective cancer treatments. Additionally, MNFP could be used as a lead compound for the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action of MNFP and its potential applications in medicine.
合成法
The synthesis of MNFP involves the reaction of 2-methoxyphenylpiperazine with 5-nitro-2-furaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of MNFP as a yellow crystalline solid. The yield of MNFP can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
科学的研究の応用
MNFP has been extensively studied for its potential use in various biomedical applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. MNFP has also been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, MNFP has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-15-5-3-2-4-14(15)18-10-8-17(9-11-18)12-13-6-7-16(23-13)19(20)21/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQVDBIICRZWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)



![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)




![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)